molecular formula C18H22ClNO B5499722 N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride

N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride

Cat. No.: B5499722
M. Wt: 303.8 g/mol
InChI Key: GDIZYECWKNFMPU-UHFFFAOYSA-N
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Description

N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride is a chemical compound with a complex structure that includes aromatic rings and an amine group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride typically involves multiple steps. One common route starts with the reaction of 4-methylphenylmethanol with 3-hydroxybenzaldehyde to form an intermediate. This intermediate is then reacted with prop-2-en-1-amine under specific conditions to yield the desired compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in binding studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride is unique due to its specific combination of aromatic rings and amine group, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.

Properties

IUPAC Name

N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-3-11-19-13-17-5-4-6-18(12-17)20-14-16-9-7-15(2)8-10-16;/h3-10,12,19H,1,11,13-14H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIZYECWKNFMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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